molecular formula C9H18O3 B1609670 Ethyl 3-hydroxy-3-methylhexanoate CAS No. 24420-88-0

Ethyl 3-hydroxy-3-methylhexanoate

Cat. No. B1609670
CAS RN: 24420-88-0
M. Wt: 174.24 g/mol
InChI Key: CFWSCTDNFJINDO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methylhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as Ethyl 3-hydroxyhexanoate and Ethyl hydroxy-3-hexanoate .


Synthesis Analysis

The synthesis of Ethyl 3-hydroxy-3-methylhexanoate can be achieved through the Reformatsky condensation of ethyl bromoacetate and 2-pentanone . This reaction involves the formation of a zinc enolate from the ethyl bromoacetate, which then reacts with the carbonyl group of the 2-pentanone to form the desired product .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-3-methylhexanoate consists of eight carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The IUPAC Standard InChIKey for this compound is LYRIITRHDCNUHV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Optimization and Applications

  • Ethyl 3-hydroxy-3-methylhexanoate serves as a precursor in the synthesis of various chemicals, such as 3-methoxyhexanoic acid, through nucleophilic substitution reactions. Optimal conditions for such syntheses have been studied, focusing on solvents and catalysts to enhance yield and efficiency (Han Jianrong, 2013).

Catalysis and Chemical Reactions

  • This compound is also involved in catalytic processes. For instance, iron(III) 2-ethylhexanoate has been utilized as a catalyst for stereoselective Diels–Alder reactions with ethyl (E)-4-oxobutenoate, leading to the production of specific carboxylic acid ethyl esters (D. Gorman, I. Tomlinson, 1998).

Monitoring Systems and Sensory Applications

  • In sensory science, ethyl 3-hydroxy-3-methylhexanoate has been investigated for its role in underarm odor. A study developed a system to monitor the pH and electrical conductivity of this compound, which is a causative agent of underarm odor (H. Hirano, Y. Isomura, M. Futagawa, 2018).

Biocatalytic Processes

  • Biocatalysis is another area where ethyl 3-hydroxy-3-methylhexanoate finds application. Enzymatic processes have been employed to produce derivatives of this compound, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, for use in pharmaceutical synthesis (R. Zheng et al., 2012).

Green Chemistry and Sustainable Processes

  • The compound has relevance in green chemistry, where sustainable biocatalytic procedures have been developed for synthesizing branched acid esters involving ethyl 3-hydroxy-3-methylhexanoate. These processes are considered environmentally friendly and efficient (M. C. Montiel et al., 2021).

Odor Threshold Studies

  • Studies on the odor thresholds of various branched esters, including compounds related to ethyl 3-hydroxy-3-methylhexanoate, have been conducted to understand their sensory properties (G. Takeoka et al., 1995).

properties

IUPAC Name

ethyl 3-hydroxy-3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSCTDNFJINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433103
Record name ethyl 3-hydroxy-3-methylcaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-3-methylhexanoate

CAS RN

24420-88-0
Record name ethyl 3-hydroxy-3-methylcaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.2 g of zinc powder (170 mmol) in 65 ml of isopropyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which 9.7 g of neat pentan-2-one (113 mmol) were added and then, over the course of 8 min, 22.6 g of neat ethyl bromoacetate (136 mmol) were added dropwise, the temperature being maintained at 60° C. by external cooling. The mixture was then stirred for 25 min at 60° C., and following cooling to 0° C., was acidified with 65 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration, and the organic phase separated. The organic phase was stirred at 0° C. with 60 ml of 1 N hydrochloric acid and then washed with 30 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was removed by distillation under reduced pressure. The isopropyl acetate solvent was recovered to an extent of greater than 90%). Distillation gave ethyl 3-hydroxy-3-methylcaproate in a yield of 18.2 g (93% of theory) with a boiling point of 41° C. (0.31 mbar).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
pentan-2-one
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Dallo, D Battistel, R Piazza, J Gabrieli… - Journal of separation …, 2016 - Wiley Online Library
… After conventional work-up, the crude oil was distilled at reduced pressure (53C, 0.29 mbars) to yield ethyl 3-hydroxy-3-methylhexanoate (54.2 g). This ester (48.3 g) was subsequently …
F Dallo - 2017 - dspace.unive.it
… After conventional work-up, the crude oil was distilled at reduced pressure (53C, 0.29 mbars) to yield ethyl 3-hydroxy-3-methylhexanoate (54.2 g). This ester (48.3 g) was subsequently …
Number of citations: 2 dspace.unive.it
AJ Neuringer - Science, 1969 - science.org
… Ethyl-3-hydroxy-3-methylhexanoate, prepared by the Reformatsky reaction of ethyl bromoacetate with 2-pentanone, was dehydrated with phosphorus oxychloride according to the …
Number of citations: 347 www.science.org
K Smith, GF Thompson, HD Koster - Science, 1969 - science.org
… Ethyl-3-hydroxy-3-methylhexanoate, prepared by the Reformatsky reaction of ethyl bromoacetate with 2-pentanone, was dehydrated with phosphorus oxychloride according to the …
Number of citations: 105 www.science.org

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